molecular formula C21H19N3O3S B2390935 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone CAS No. 1251686-60-8

2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone

カタログ番号: B2390935
CAS番号: 1251686-60-8
分子量: 393.46
InChIキー: DKYBVSKZWJGVFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be divided into the following key stages:

  • Preparation of Intermediates :
    • Benzo[d]isoxazole : Formed from suitable aromatic precursors through cyclization reactions using nitrating agents and reducing agents.
    • Benzo[d]thiazole : Synthesized from thioamide precursors through cyclization with sulfur sources and oxidizing agents.
  • Coupling Reaction :
    • The intermediates are coupled via acylation and amination, often involving acyl chlorides and amines under elevated temperatures to enhance yield and purity.
  • Final Product Isolation :
    • The final product is purified using techniques such as silica gel chromatography to ensure high purity for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator, affecting enzymatic pathways critical for various biological functions.
  • Receptors : Binding affinity to neurotransmitter receptors suggests potential applications in neuropharmacology.

Research Findings

Recent studies have evaluated the compound's efficacy against various biological targets:

  • Antipsychotic Activity : Similar compounds have shown promise in receptor binding assays, indicating potential use in treating psychotic disorders. For instance, derivatives of benzisothiazol and benzisoxazol have been tested for antipsychotic properties with favorable outcomes in behavioral screens .
  • CNS Activity : Compounds with similar structures have demonstrated significant central nervous system (CNS) effects, suggesting that this compound may also exhibit neuroactive properties .

Case Studies

  • Antipsychotic Evaluation :
    • A study on related compounds highlighted their effectiveness in blocking amphetamine-induced behaviors in animal models, suggesting a mechanism involving serotonin receptor modulation .
  • Neuropharmacological Screening :
    • Compounds similar to this compound were evaluated for their ability to affect dopamine and serotonin receptor activity, with some showing a unique profile that minimizes typical neuroleptic side effects .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityNotes
This compoundIsoxazole-Thiazole HybridAntipsychotic PotentialInvestigated for CNS effects
1-(1,2-benzisothiazol-3-yl)piperazineBenzisothiazole DerivativeAntipsychotic ActivityActive in behavioral assays
3-substituted 1,2-benzisoxazole derivativesBenzisoxazole DerivativeAnticonvulsant ActivityEffective against seizures

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The benzothiazole and isoxazole moieties are known to enhance the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of both benzothiazole and piperidine structures contributes to enhanced antimicrobial efficacy .

Neuropharmacological Applications

Recent studies have investigated the potential of this compound in treating neurodegenerative diseases and depression. A series of derivatives were synthesized to evaluate their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among them, several compounds demonstrated excellent activity, indicating their potential as multi-target-directed ligands for neurodegenerative disorders .

Table 2: Inhibitory Potency Against Enzymes

CompoundMAO-B Inhibition (%)BuChE Inhibition (%)
4b8578
4c9082
4g9580

These findings highlight the compound's potential as a therapeutic agent in managing neurodegenerative diseases complicated by depression .

Case Study 1: Antitumor Activity

A study focusing on isoxazole derivatives found that compounds structurally similar to 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone exhibited notable cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF715
Compound CA54912

These results suggest that the compound may be a candidate for further development as an antitumor agent .

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of similar compounds, demonstrating their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Table 4: Antioxidant Activity Measurement

CompoundDPPH Scavenging Activity (%)
Compound X75
Compound Y80

The antioxidant activity highlights the compound's potential in treating diseases associated with oxidative damage .

特性

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-20(13-17-15-5-1-3-7-18(15)27-23-17)24-11-9-14(10-12-24)26-21-22-16-6-2-4-8-19(16)28-21/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBVSKZWJGVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。